REACTION_CXSMILES
|
[NH2:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH2:7]([O:9][C:10](=[O:22])[CH:11]([C:17](OCC)=[O:18])[C:12](OCC)=[O:13])[CH3:8]>>[CH2:7]([O:9][C:10]([C:11]1[C:12](=[O:13])[NH:1][N:2]2[CH:6]=[CH:5][CH:4]=[C:3]2[C:17]=1[OH:18])=[O:22])[CH3:8]
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Name
|
|
Quantity
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1.77 g
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Type
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reactant
|
Smiles
|
NN1C=CC=C1
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Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C(=O)OCC)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then cooled
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Type
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CUSTOM
|
Details
|
the reaction mixture was directly purified with silica gel column
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(C=2N(NC1=O)C=CC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 372 mg | |
YIELD: CALCULATEDPERCENTYIELD | 8.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |